N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a naphthalene ring, a thiazole ring, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis induction. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl) phenazine-1-carboxamide
- N-(cyano(naphthalen-1-yl)methyl)benzamide
- N-naphthalen-1-yl-3-nitro-benzamide
Uniqueness
N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its thiazole ring, in particular, contributes to its reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c29-24(19-11-13-20(14-12-19)33(30,31)28-15-4-1-5-16-28)27-25-26-23(17-32-25)22-10-6-8-18-7-2-3-9-21(18)22/h2-3,6-14,17H,1,4-5,15-16H2,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAKTFGUEUORGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.